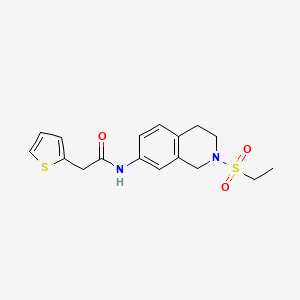
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C17H20N2O3S2 and its molecular weight is 364.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound combines a tetrahydroisoquinoline core with an ethylsulfonyl group and a thiophene moiety, suggesting a diverse range of interactions with biological targets. Research indicates its potential therapeutic applications in areas such as cancer treatment and neurodegenerative diseases.
Chemical Structure and Properties
The molecular formula of this compound is C14H20N2O4S, with a molecular weight of approximately 312.38 g/mol. Its structure is characterized by:
- Tetrahydroisoquinoline core : Known for various biological activities.
- Ethylsulfonyl group : Enhances solubility and reactivity.
- Thiophene ring : Contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The ethylsulfonyl group may facilitate binding through hydrogen bonding or electrostatic interactions. Potential mechanisms include:
- Enzyme inhibition : Targeting key enzymes involved in cancer progression or neurodegeneration.
- Modulation of neurotransmitter systems : Interacting with dopaminergic pathways, which could be relevant in treating neurological disorders.
Biological Assays and Findings
Recent studies have investigated the compound's efficacy against various cancer cell lines and its potential as an enzyme inhibitor.
Anticancer Activity
In vitro studies have shown that this compound exhibits promising activity against several cancer types. For instance:
These results indicate that the compound may effectively inhibit cell proliferation in liver and lung cancer models.
Neuroprotective Potential
The compound has also been evaluated for its neuroprotective effects. Preliminary findings suggest it may modulate neurotransmitter release and protect neuronal cells from oxidative stress, although further studies are required to elucidate these mechanisms.
Case Studies
-
Case Study on HepG-2 Cells : In a study focusing on hepatocellular carcinoma, this compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics.
- Method : MTT assay was employed to assess cell viability post-treatment.
- Outcome : The compound's mechanism involved apoptosis induction and cell cycle arrest.
-
Neuroprotective Study : A separate investigation assessed the impact of the compound on neuronal cell lines subjected to oxidative stress.
- Method : Neuronal cultures were treated with varying concentrations of the compound prior to exposure to oxidative agents.
- Outcome : Results indicated a dose-dependent reduction in cell death, suggesting potential for treating neurodegenerative conditions.
特性
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-2-24(21,22)19-8-7-13-5-6-15(10-14(13)12-19)18-17(20)11-16-4-3-9-23-16/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWONUAYPAHTMBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














